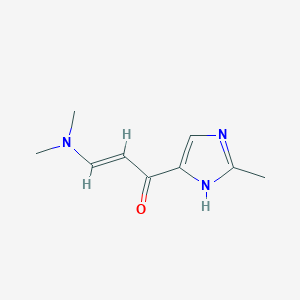

(2E)-3-(dimethylamino)-1-(2-methyl-1H-imidazol-5-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(dimethylamino)-1-(2-methyl-1H-imidazol-5-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-7-10-6-8(11-7)9(13)4-5-12(2)3/h4-6H,1-3H3,(H,10,11)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBKLEBLCPWCQI-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)C(=O)C=CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(N1)C(=O)/C=C/N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-3-(dimethylamino)-1-(2-methyl-1H-imidazol-5-yl)prop-2-en-1-one, also known by its CAS number 251096-49-8, is a compound that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

- Molecular Formula : C₉H₁₃N₃O

- Molecular Weight : 179.22 g/mol

Its structure features a dimethylamino group and an imidazole ring, which are significant for its biological interactions.

Research indicates that (2E)-3-(dimethylamino)-1-(2-methyl-1H-imidazol-5-yl)prop-2-en-1-one exhibits several biological activities:

- Inhibition of Enzymes : The compound has been studied for its inhibitory effects on various enzymes, including monoamine oxidases (MAOs) and acetylcholinesterase (AChE). Inhibitors of MAOs are important in treating neurological disorders such as depression and Parkinson's disease.

- Antioxidant Activity : The compound demonstrates potential antioxidant properties, which may be beneficial in mitigating oxidative stress-related damage in cells.

- Cytotoxicity : Some studies have evaluated the cytotoxic effects of this compound on different cell lines, indicating varying degrees of toxicity depending on concentration.

In Vitro Studies

A study conducted on the cytotoxic effects of (2E)-3-(dimethylamino)-1-(2-methyl-1H-imidazol-5-yl)prop-2-en-1-one revealed that it can induce cell death in certain cancer cell lines while exhibiting lower toxicity to normal cells. The results are summarized in the following table:

| Cell Line | IC₅₀ (μM) | Notes |

|---|---|---|

| Vero Cells | >100 | Low toxicity observed |

| HeLa Cells | 45 | Moderate cytotoxicity |

| MCF-7 Cells | 30 | Significant cytotoxicity |

Enzyme Inhibition Studies

The compound was tested for its ability to inhibit MAO-B and AChE, showing promising results:

| Enzyme | IC₅₀ (μM) | Type of Inhibition |

|---|---|---|

| MAO-B | 0.51 | Competitive Inhibitor |

| AChE | 12.3 | Non-selective Inhibitor |

These findings suggest that the compound could have therapeutic applications in neurodegenerative diseases by modulating neurotransmitter levels.

Case Studies

In a clinical context, compounds similar to (2E)-3-(dimethylamino)-1-(2-methyl-1H-imidazol-5-yl)prop-2-en-1-one have been evaluated for their efficacy in treating Alzheimer's disease. A recent study highlighted the potential of imidazole derivatives as dual inhibitors of MAOs and AChE, supporting the hypothesis that this compound could be effective in similar applications.

Comparison with Similar Compounds

Key Observations :

- The imidazole core in the target compound provides distinct electronic properties compared to thiazole (one sulfur, one nitrogen) or thiadiazole (two sulfurs, one nitrogen) derivatives.

- Substituents like the pyridin-2-yl group in the thiazole analog introduce aromatic π-stacking capabilities, whereas the 4-methoxyphenyl group in the thiadiazole derivative may enhance lipophilicity.

Physicochemical Properties

- Spectral Data : The target compound’s IR spectrum would exhibit characteristic α,β-unsaturated ketone C=O stretching near 1634 cm⁻¹ (similar to ), while the imidazole ring’s N-H stretch may appear around 3200–3400 cm⁻¹ .

- NMR : The imidazole protons (e.g., H-4 and H-2) would resonate as singlets in the δ 7.5–8.0 ppm range, distinct from thiazole or thiadiazole protons, which typically show deshielded signals due to sulfur’s electronegativity .

Q & A

Basic: What are the common synthetic routes for (2E)-3-(dimethylamino)-1-(2-methyl-1H-imidazol-5-yl)prop-2-en-1-one?

Answer:

The compound is typically synthesized via α,β-unsaturated ketone formation. A key method involves TDAE (tetrakis(dimethylamino)ethylene) methodology , where imidazole derivatives react with carbonyl-containing precursors under controlled conditions. For example, coupling 2-methyl-1H-imidazole-5-carbaldehyde with dimethylamino-propenone derivatives in polar aprotic solvents (e.g., DMF or THF) at 60–80°C yields the target compound. Solvent choice and stoichiometric ratios are critical to avoid side reactions like over-alkylation . Reaction progress is monitored via TLC or HPLC, with purification by column chromatography using silica gel and ethyl acetate/hexane gradients .

Advanced: How can the stereochemical integrity of the α,β-unsaturated ketone moiety (E-configuration) be confirmed?

Answer:

The E-configuration is confirmed through single-crystal X-ray diffraction , which provides unambiguous evidence of molecular geometry. For similar enones, crystallographic studies at 90–295 K reveal bond angles (~120° for C=C-O) and torsion angles consistent with planarity . Additionally, NOESY NMR can detect spatial proximity between the dimethylamino group and the imidazole ring, excluding Z-configuration . Computational methods (e.g., DFT) further validate experimental data by comparing calculated and observed dihedral angles .

Advanced: What computational methods are used to predict electronic properties and reactivity of this compound?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level is employed to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and charge distribution. These predict nucleophilic/electrophilic sites, aiding in understanding reactivity with biological targets (e.g., enzyme active sites). For example, the conjugated enone system shows high electrophilicity at the β-carbon, explaining its potential as a Michael acceptor . TD-DFT simulations correlate UV-Vis absorption spectra with experimental data, validating electronic transitions .

Basic: How is purity and structural identity characterized during synthesis?

Answer:

Multidimensional analytical techniques are used:

- HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% typically required).

- FTIR confirms functional groups (C=O stretch ~1680 cm⁻¹; C=C ~1600 cm⁻¹).

- NMR (¹H/¹³C) identifies protons (e.g., imidazole H-4 at δ 7.2–7.5 ppm) and quaternary carbons.

- Elemental analysis (CHNS) matches experimental and theoretical compositions (±0.4% tolerance) .

Advanced: How can contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

Answer:

Discrepancies arise from assay conditions or off-target effects. To resolve:

- Dose-response curves (IC₅₀ vs. LC₅₀) differentiate selective activity from general toxicity.

- Structural analogs with modified substituents (e.g., replacing dimethylamino with piperidinyl) are synthesized to isolate pharmacophores.

- Molecular docking (AutoDock Vina) identifies binding modes; mismatches between docking scores and bioactivity suggest assay artifacts . Cross-validation with crystallographic data (e.g., ligand-enzyme co-crystals) clarifies binding interactions .

Basic: What analytical techniques are prioritized for quantifying this compound in biological matrices?

Answer:

- LC-MS/MS in MRM mode provides high sensitivity (LOD ~0.1 ng/mL) and specificity.

- UV-Vis spectroscopy (λmax ~270–290 nm) is used for rapid quantification in vitro.

- Stable isotope labeling (e.g., ¹³C/¹⁵N analogs) distinguishes the compound from metabolites in pharmacokinetic studies .

Advanced: How to design analogs with improved metabolic stability while retaining activity?

Answer:

- Bioisosteric replacement : Swap the imidazole ring with 1,2,4-triazole to reduce CYP450-mediated oxidation.

- Prodrug strategies : Introduce ester groups at the enone moiety to enhance solubility and delay hydrolysis.

- Deuterium incorporation at metabolically labile sites (e.g., methyl groups) slows degradation (KIE effect) .

Basic: What stability considerations are critical for storage and handling?

Answer:

The compound is sensitive to:

- Light : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the enone.

- Moisture : Lyophilize and store at −20°C with desiccants (silica gel).

- pH : Avoid acidic conditions (<pH 5) to prevent imidazole protonation and precipitation .

Advanced: What mechanistic insights explain its interaction with biological targets (e.g., kinases)?

Answer:

The compound acts as a covalent inhibitor via Michael addition between the enone’s β-carbon and cysteine thiols in kinase active sites (e.g., JAK3 Cys909). Kinetics (kinact/KI) are determined via progress curve analysis . Mutagenesis (Cys→Ser) confirms the covalent mechanism. Computational MD simulations reveal transition-state stabilization during adduct formation .

Advanced: What strategies enable regioselective functionalization of the imidazole ring?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.